2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-8-18-14(20)10(7-16-15(18)22-9)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGYNVXZSIOQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The preparation can begin with the condensation of a thiazole ring with a suitable pyrimidine derivative.
Route 2: : Another method involves multi-step syntheses, starting from simple aromatic amines which undergo sulfurization, cyclization, and methylation.
Industrial Production Methods
While specific industrial production methods for this compound may vary, they typically involve high-purity reactants, controlled environmental conditions (temperature, pressure), and advanced purification techniques to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with common oxidizing agents forming sulfoxide or sulfone derivatives.
Reduction: : Undergoes reduction leading to the removal of oxygen atoms.
Substitution: : Substitution reactions can occur on the methylthio or the phenyl ring, depending on the reagents.
Common Reagents and Conditions
Oxidation: : H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: : H₂ (hydrogen) in presence of Pd/C (Palladium on carbon).
Substitution: : Alkyl halides in the presence of strong bases like NaH (sodium hydride).
Major Products Formed
Oxidation can lead to sulfone derivatives.
Reduction may produce simplified hydrocarbons.
Substitution often results in various alkylated thiazolo[3,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
Used as a scaffold in organic synthesis for developing new molecules.
Biology
Explored for potential antiviral, antibacterial, and antifungal properties.
Medicine
Investigated in pharmacology for anti-inflammatory and anti-cancer activities.
Industry
Mechanism of Action
The compound exerts its effects primarily through interaction with key molecular targets, such as enzymes or receptors, in biological systems. The thiazolo[3,2-a]pyrimidine ring acts as a pharmacophore, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Structural Differences : Replaces the methylthiophenyl group with a furan-2-ylmethyl substituent.
- Biological Activity: Exhibits moderate immunoproteasome inhibition (β1i: 19%, β5i: 23%) compared to other derivatives .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Structural Differences : Features a 2,3-dihydrothiazolo ring (saturated) and a 4-methoxyphenyl substituent at position 3.
Substituent Modifications
N-(3-Acetylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 4)
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Structural Differences : Incorporates a phenethyl linker with a 4-methoxy group.
Physicochemical Properties
- Hydrogen Bonding: Lacks strong H-bond donors (unlike acetylated analogs), which may limit solubility in aqueous environments .
Biological Activity
The compound 2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 252.31 g/mol
- CAS Number : 946358-45-8
The structure features a thiazolo-pyrimidine core with a methylthio group that may influence its biological properties.
Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The compound was evaluated for its ability to suppress COX-1 and COX-2 activities, which are critical in the inflammatory response.
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Inhibition of COX Enzymes :
- The compound displayed an IC50 value against COX-1 and COX-2 comparable to standard anti-inflammatory drugs like diclofenac and celecoxib.
- Table 1 summarizes the IC50 values for various derivatives in comparison to known inhibitors:
The compound's structure suggests that the methylthio group may enhance its interaction with the active sites of COX enzymes.Compound COX-1 IC50 (μM) COX-2 IC50 (μM) 2-methyl-N-(methylthio) 19.45 ± 0.07 31.4 ± 0.12 Celecoxib 0.04 ± 0.01 0.04 ± 0.01 Diclofenac 6.74 1.10
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in various studies, focusing on their ability to inhibit tumor cell proliferation.
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Cell Line Studies :
- In vitro studies demonstrated that the compound exhibited antiproliferative effects against several cancer cell lines, including KB (human oral epidermoid carcinoma) and HepG2 (human liver cancer).
- The mechanism appears to involve apoptosis induction and cell cycle arrest.
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Case Study :
- A study reported that derivatives similar to this compound showed significant cytotoxicity against cancer cells with IC50 values ranging from 10 to 30 μM.
- The SAR analysis indicated that modifications on the thiazolo-pyrimidine scaffold could enhance potency.
The biological activity of this compound is largely attributed to its ability to modulate key inflammatory mediators and signal transduction pathways involved in cancer progression:
- Inhibition of Pro-inflammatory Cytokines :
- The compound reduces levels of TNF-alpha and IL-6 in vitro, which are crucial mediators in inflammatory pathways.
- Impact on Signaling Pathways :
- It has been shown to inhibit NF-kB activation, a transcription factor that plays a central role in regulating immune response and inflammation.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The synthesis typically involves coupling 2-(methylthio)aniline with a thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative under reflux conditions. A method detailed in uses acetic acid as a solvent and ammonium acetate as a catalyst, achieving moderate yields (~60–70%). Key parameters for optimization include:
- Reagent ratios : A 1:1.2 molar ratio of aniline to carboxylic acid derivative improves conversion.
- Temperature : Reflux at 110–120°C for 6–8 hours ensures complete cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves unreacted starting materials.
For scale-up, microwave-assisted synthesis (e.g., 80°C, 30 minutes) can reduce reaction time while maintaining yields .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methylthio group at C2 of the phenyl ring and methyl substitution on the thiazole ring).
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX for refinement) resolves bond lengths and angles, as demonstrated in related thiazolo[3,2-a]pyrimidine derivatives .
- FT-IR spectroscopy : Peaks at 1680–1700 cm confirm the carbonyl group (C=O) of the carboxamide .
Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?
Initial assays should prioritize:
- Enzyme inhibition : Test against kinases or proteases (e.g., immunoproteasome subunits β1i/β5i) using fluorogenic substrates (IC determination) .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. suggests thiazolo[3,2-a]pyrimidines often show activity in the 10–50 µM range.
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations enhance understanding of its conformational stability?
DFT studies (e.g., B3LYP/6-31G* basis set) predict the compound’s lowest-energy conformation by analyzing:
- Bond angles and lengths : Compare calculated values (e.g., C-S bond in methylthio group: ~1.81 Å) with X-ray data to validate accuracy .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, guiding derivatization (e.g., substituents at C5 of the pyrimidine ring) .
- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity; a small HOMO-LUMO gap (<4 eV) suggests susceptibility to electrophilic attack .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside kinetic assays to confirm binding affinity .
- Purity verification : Use HPLC-MS (>95% purity threshold) to exclude confounding effects from byproducts.
- Structural analogs : Compare activity with derivatives (e.g., nitro/methoxy substituents on the phenyl ring) to isolate pharmacophores. highlights that electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity .
Q. What methodologies support the design of derivatives with improved pharmacokinetic properties?
Focus on structure-activity relationship (SAR) studies:
- Substituent effects : Introduce polar groups (e.g., -OH, -NH) at C6 or C7 to enhance solubility. shows nitro groups at the phenyl ring improve membrane permeability .
- Prodrug strategies : Esterify the carboxamide (e.g., ethyl ester) to increase bioavailability, as seen in related compounds .
- Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., methylthio oxidation to sulfoxide) .
Q. How can crystallographic data guide polymorph screening for formulation development?
Single-crystal X-ray data (e.g., ) reveal:
- Packing motifs : Hydrogen-bonding networks (e.g., N-H···O interactions) influence solubility and stability.
- Polymorph prediction : Compare with simulated PXRD patterns to identify dominant forms.
- Co-crystallization : Screen with excipients (e.g., cyclodextrins) to improve dissolution rates .
Data Contradiction Analysis
Q. Why do some studies report divergent IC50_{50}50 values for similar thiazolo[3,2-a]pyrimidines?
Variations arise from:
- Cell line heterogeneity : MCF-7 vs. HepG2 cells may express differing target levels.
- Assay protocols : Pre-incubation time (e.g., 24 vs. 48 hours) affects cytotoxicity measurements.
- Batch variability : Impurities from synthetic byproducts (e.g., unreacted aniline) alter results. Standardize synthesis and use LC-MS for quality control .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
- Data Transparency : Share raw crystallographic data (e.g., CIF files) for independent validation .
- Collaborative Screening : Partner with academic consortia to access diverse assay platforms (e.g., high-throughput crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
